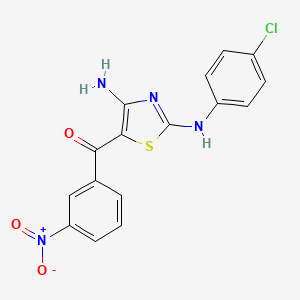

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine

Description

N²-(4-Chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine is a thiazole-based compound featuring a 1,3-thiazole core substituted at positions 2 and 4 with a 4-chlorophenyl group and a 3-nitrobenzoyl moiety, respectively. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The presence of electron-withdrawing groups (e.g., nitro) and halogenated aryl substituents (e.g., 4-chlorophenyl) enhances metabolic stability and binding interactions in biological systems .

Properties

IUPAC Name |

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S/c17-10-4-6-11(7-5-10)19-16-20-15(18)14(25-16)13(22)9-2-1-3-12(8-9)21(23)24/h1-8H,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRVBHMYUSGXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine typically involves the reaction of 4-chloroaniline with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or amino derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized thiazole derivatives .

Scientific Research Applications

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, highlighting key differences in core scaffolds, substituents, and reported activities:

Biological Activity

N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine is a synthetic compound with potential biological activities attributed to its unique molecular structure. This compound belongs to the thiazole family, which has been extensively studied for various pharmacological properties, including anticancer and antimicrobial activities. The focus of this article is to explore the biological activity of this compound based on available research findings.

- Molecular Formula : C16H11ClN4O3S

- Molecular Weight : 374.8 g/mol

- CAS Number : 339020-37-0

- IUPAC Name : [4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(3-nitrophenyl)methanone

The compound features a thiazole ring, two amino groups, and aromatic substituents that may contribute to its biological activity. The presence of chlorine and nitro groups in its structure suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on thiazole derivatives have shown their ability to induce apoptosis in cancer cells. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.

Case Study: In Vitro Cytotoxicity

In a study evaluating the cytotoxicity of thiazole derivatives against various cancer cell lines (e.g., MCF-7 and HepG2), it was found that modifications in the molecular structure significantly affected potency. For example:

- Compound with an IC50 value of 10.10 µg/mL was noted for its activity against MCF-7 cells.

- A derivative with a furoyl moiety exhibited enhanced activity with an IC50 of 3.21 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be influenced by various structural modifications. Key factors include:

- Substituent Positioning : The position of functional groups (e.g., nitro or chloro) can enhance or diminish activity.

- Aromaticity : The presence of aromatic rings often correlates with increased lipophilicity and biological interaction potential.

| Compound Modification | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| Base Compound | 10.10 | Moderate Anticancer |

| Ethoxy Substitution | 5.36 | Enhanced Anticancer |

| Furoyl Replacement | 3.21 | Significant Anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-(4-chlorophenyl)-5-(3-nitrobenzoyl)-1,3-thiazole-2,4-diamine, and how do reaction conditions impact yield?

- Methodology :

- Cyclization : React thiazole precursors (e.g., 2-amino-4-chlorophenylthiazole) with 3-nitrobenzoyl chloride in polar aprotic solvents (e.g., DMF) under reflux. Catalytic bases like K₂CO₃ improve nucleophilic substitution efficiency .

- Thiourea-Mediated Cyclization : Adapt protocols from similar thiazole derivatives by reacting thiourea with chloroacetyl intermediates in methanol at reflux temperatures, followed by purification via recrystallization (yields ~70–85%) .

- Key Variables : Solvent polarity, temperature (80–120°C), and stoichiometric ratios of substituents influence reaction kinetics and purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and nitro/amide protons (δ 10–12 ppm). Compare with computed spectra (e.g., PubChem data) .

- IR : Confirm nitro (1520–1350 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹) stretches .

- X-Ray Crystallography : Use SHELXL for refining crystal structures, resolving bond lengths/angles (e.g., C–S: 1.68–1.72 Å; C–N: 1.32–1.38 Å) .

Q. How does the nitro group influence this compound’s electronic properties?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group acts as a strong electron-withdrawing moiety, polarizing the thiazole ring and enhancing electrophilic reactivity at C5 .

Advanced Research Questions

Q. What strategies resolve contradictory data in spectroscopic vs. crystallographic analyses?

- Methodology :

- Cross-Validation : Compare experimental NMR/IR data with X-ray-derived bond parameters. For example, discrepancies in nitro group geometry (e.g., coplanarity with the benzoyl ring) may arise from crystal packing effects .

- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to reconcile static crystal structure data .

Q. How can the reactivity of the thiazole core be exploited to synthesize derivatives with enhanced bioactivity?

- Methodology :

- Functionalization :

- Diazotization : Couple with pyrazolone or aryl amines under acidic conditions (HNO₂, 0–5°C) to form azo derivatives .

- Nucleophilic Substitution : Replace the 4-chlorophenyl group with heterocycles (e.g., piperidine) using Pd-catalyzed cross-coupling .

- Biological Screening : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains to correlate substituent effects with activity .

Q. What computational approaches predict this compound’s binding affinity for kinase targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The nitrobenzoyl group may form hydrogen bonds with Lys721 and hydrophobic contacts with Val702 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify persistent binding motifs .

Key Challenges & Future Directions

- Stereochemical Control : Optimize asymmetric synthesis to access enantiopure derivatives for chiral drug discovery .

- Toxicity Profiling : Conduct in vivo studies to assess metabolic stability and off-target effects .

- Materials Science : Explore applications in organic electronics, leveraging the nitro-thiazole system’s redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.